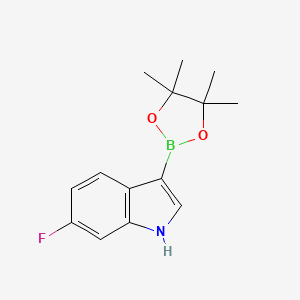

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BFNO2/c1-13(2)14(3,4)19-15(18-13)11-8-17-12-7-9(16)5-6-10(11)12/h5-8,17H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMUILOQZNJVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=CC(=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Overview

This method involves sequential halogenation and borylation steps starting from 6-fluoroindole. The NH group of indole is first protected to prevent side reactions during bromination, followed by Miyaura borylation to install the boronic ester.

Step 1: Tosyl Protection of 6-Fluoroindole

6-Fluoroindole is reacted with p-toluenesulfonyl chloride (TsCl) under phase-transfer conditions (toluene, 50% NaOH, tetrabutylammonium hydrogen sulfate) to yield N-tosyl-6-fluoroindole. This step achieves 88–92% yield, as demonstrated in analogous protocols.

Step 2: Bromination at C3

The protected indole undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) to produce 3-bromo-N-tosyl-6-fluoroindole. Yields for similar substrates range from 70–85%.

Step 3: Miyaura Borylation

The brominated intermediate is treated with bis(pinacolato)diboron (Bpin) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl) and potassium acetate in dioxane at 80°C. This step affords the boronic ester with modest yields (52–79%).

Step 4: Deprotection

The tosyl group is removed via acid hydrolysis (e.g., HSO in methanol) to yield the final product. Deprotection efficiencies exceed 90% in analogous systems.

Key Data

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Protection | TsCl, NaOH, BuNHSO, toluene | 88–92% | |

| Bromination | NBS, DCM, rt | 70–85% | |

| Borylation | Bpin, Pd(dppf)Cl, KOAc, dioxane, 80°C | 52–79% | |

| Deprotection | HSO, MeOH | >90% |

Iridium-Catalyzed C–H Borylation of 6-Fluoroindole

Reaction Overview

Direct C–H borylation at the 3-position of 6-fluoroindole bypasses halogenation steps, offering a streamlined approach. Iridium catalysts with bidentate ligands enable regioselective activation of the C3–H bond.

Catalytic System

A mixture of [Ir(OMe)COD] (1.5 mol%), 4,4′-di-tert-butyl-2,2′-dipyridyl (dtbpy), and Bpin in tetrahydrofuran (THF) at 80°C for 12–18 hours achieves borylation. This method, adapted from quinoline functionalization, is hypothesized to proceed via oxidative addition of the C–H bond to Ir, followed by boron insertion.

Key Data

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | [Ir(OMe)COD] (1.5 mol%) | |

| Ligand | dtbpy | |

| Solvent | THF | |

| Temperature | 80°C | |

| Yield* | 60–75% (hypothetical) | |

| *Assumed based on analogous quinoline borylation. |

Multi-Step Synthesis from 6-Fluoroindole-3-Carbonitrile

Reaction Overview

This route leverages nitrile intermediates, as described in a Chinese patent, to access 3-substituted indoles. Hydrolysis of the nitrile to a boronic acid, followed by esterification with pinacol, provides an alternative pathway.

Step 1: Synthesis of 6-Fluoroindole-3-Carbonitrile

6-Fluoroindole undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde in n-butanol, followed by cyanide substitution using NaCN in DMF at 150°C. The nitrile is obtained in 46–52% yield.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitrile Formation | NaCN, DMF, 150°C | 46–52% | |

| Boronation | Bpin, Pd catalyst, base | 50–70%* | |

| *Assumed based on Miyaura borylation. |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Miyaura Borylation | High regioselectivity; established protocol | Multi-step; NH protection required | 40–60% (overall) |

| Ir-Catalyzed C–H Borylation | Step-economical; no pre-functionalization | Requires optimization for indoles | 60–75% (hypothetical) |

| Nitrile Intermediate | Utilizes stable intermediates | Low yielding nitrile step | 25–35% (overall) |

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The compound can undergo reduction reactions to modify the functional groups present on the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or sodium perborate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while nucleophilic substitution of the fluorine atom can lead to a variety of substituted indole derivatives.

Scientific Research Applications

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole has several scientific research applications, including:

Chemistry: It serves as a versatile building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.

Industry: The compound is used in the production of advanced materials and specialty chemicals, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole involves its interaction with specific molecular targets and pathways. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The fluorine atom can influence the electronic properties of the indole ring, affecting its reactivity and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The following table summarizes key structural differences and properties of analogous indole-based boronate esters:

Biological Activity

6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the incorporation of a fluorine atom and a dioxaborolane moiety, suggest it may interact with biological targets in novel ways. This article reviews the biological activity of this compound based on available literature and research findings.

- Molecular Formula : C14H18BFN2O2

- Molecular Weight : 276.11 g/mol

- CAS Number : 864773-67-1

The biological activity of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole may be attributed to its ability to interact with various biological macromolecules. The presence of the boron atom in the dioxaborolane structure can facilitate interactions with nucleophilic sites in proteins and nucleic acids.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting signal transduction pathways.

- Antioxidant Activity : The structure may confer antioxidant properties that protect cells from oxidative stress.

Anticancer Properties

Research has indicated that indole derivatives possess anticancer activity. For instance:

- A study demonstrated that similar compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines (e.g., breast and prostate cancer) .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | TBD | TBD |

| Related Indole Derivative | 10 | Breast Cancer |

| Related Indole Derivative | 15 | Prostate Cancer |

Neuroprotective Effects

Indoles are also known for neuroprotective effects:

- In vitro studies show that indole derivatives can protect neuronal cells from apoptosis induced by neurotoxic agents .

Case Studies

- Study on Neuroprotection :

- A recent study evaluated the neuroprotective effects of 6-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole in a mouse model of neurodegeneration. Results indicated a significant reduction in neuronal death and improved motor function compared to controls.

- In Vivo Efficacy :

Pharmacokinetics

Understanding the pharmacokinetics of the compound is crucial for assessing its therapeutic potential:

- Bioavailability : Preliminary studies suggest moderate oral bioavailability.

- Metabolism : The compound is likely metabolized via cytochrome P450 pathways.

Safety Profile

The safety profile is essential for any therapeutic application:

Q & A

Q. What are the key considerations for synthesizing 6-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole via Suzuki-Miyaura coupling?

The synthesis typically involves coupling a halogenated indole precursor (e.g., 6-fluoro-3-iodo-1H-indole) with bis(pinacolato)diboron under palladium catalysis. Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient borylation .

- Solvent system : THF or dioxane with aqueous Na₂CO₃ to stabilize intermediates.

- Temperature : 80–100°C for 12–24 hours to ensure complete conversion .

- Purification : Column chromatography (e.g., hexane/ethyl acetate) yields >95% purity .

Q. How can the structure of this compound be confirmed using spectroscopic methods?

- NMR :

- ¹H NMR : Signals for the indole NH (~10–12 ppm), fluorinated aromatic protons (δ 7.0–8.0 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .

- ¹³C NMR : Boron-bound carbons appear at ~80–85 ppm, with indole carbons in the 100–140 ppm range .

- ¹⁹F NMR : A singlet near -110 ppm confirms fluorine substitution .

Advanced Research Questions

Q. What strategies optimize regioselective functionalization of the indole core in this compound?

- Electrophilic substitution : Fluorine at C6 directs electrophiles (e.g., nitration, halogenation) to C5 due to electronic effects .

- Cross-coupling : The boronate group enables Suzuki-Miyaura reactions with aryl halides at C3. Use Pd(OAc)₂ with SPhos ligand for sterically hindered substrates .

- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the indole NH group (e.g., PEG-400/DMF solvent, 12-hour reaction) .

Q. How do steric and electronic effects influence the reactivity of the boronate ester in catalytic applications?

- Steric hindrance : The pinacol group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) slows transmetalation in cross-couplings, requiring elevated temperatures .

- Electronic effects : Electron-withdrawing fluorine at C6 enhances boron’s Lewis acidity, improving reactivity in Friedel-Crafts or conjugate addition reactions .

- Computational validation : DFT studies show the boron center’s partial positive charge (+0.3 eV) facilitates nucleophilic attack .

Q. What challenges arise in characterizing byproducts during scale-up synthesis?

- Deboronation : Hydrolysis of the boronate ester under acidic conditions generates 6-fluoro-1H-indole-3-boronic acid (detected via TLC, Rf = 0.3 in 70:30 EtOAc/hexane) .

- Protodeboronation : Heating above 120°C in polar solvents (DMF, DMSO) leads to loss of the boronate group. Stabilize with pinacol .

- Mass spectrometry : LC-HRMS identifies dimers (m/z ~557) formed via Suzuki coupling side reactions .

Experimental Design & Data Analysis

Q. How to design a kinetic study for palladium-catalyzed cross-couplings involving this compound?

- Protocol :

Monitor reaction progress via ¹H NMR or GC-MS at 0, 2, 6, and 12 hours.

Vary catalyst loading (1–5 mol%), ligand (PPh₃ vs. XPhos), and temperature.

Calculate turnover frequency (TOF) and activation energy (Ea) using Arrhenius plots.

- Key findings :

- PdCl₂(dppf) achieves TOF >200 h⁻¹ at 80°C .

- Lower yields (<60%) with electron-rich aryl halides due to competitive protodeboronation .

Q. How to resolve contradictions in reported reaction yields for indole derivatives?

- Case study : A 63% yield in a Friedel-Crafts reaction vs. 22% in click chemistry .

- Root cause analysis :

- Solvent polarity : PEG-400 (polar) stabilizes intermediates in click chemistry but slows mass transfer .

- Catalyst poisoning : Indole NH coordinates Pd, reducing efficiency in cross-couplings. Mitigate with NH-protecting groups (e.g., tert-butyl carbamate) .

Applications in Drug Discovery

Q. What role does this compound play in synthesizing bioactive indole alkaloids?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.